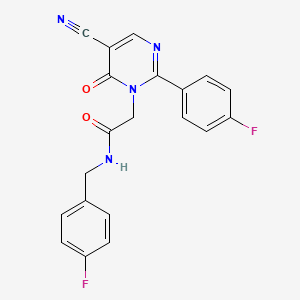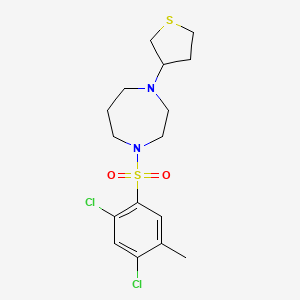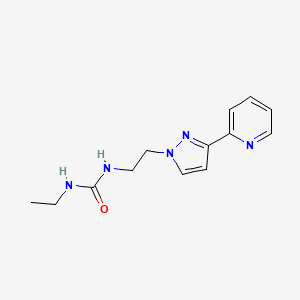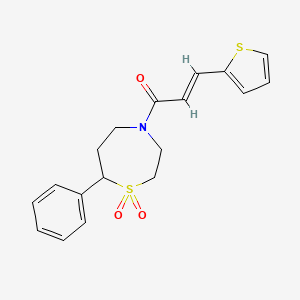![molecular formula C17H19F3N8 B2709499 N-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-amine CAS No. 2034537-95-4](/img/structure/B2709499.png)
N-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-amine is a complex organic compound with significant potential in various scientific and industrial applications. Its unique structure, consisting of a pyrazolo[3,4-d]pyrimidine core linked to a trifluoromethyl pyrimidine moiety via a piperidine bridge, enables it to engage in a variety of chemical reactions and interactions, making it a subject of intense study in multiple disciplines.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The synthesis of N-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-amine typically involves multi-step processes. One common method starts with the synthesis of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the dimethyl groups through alkylation reactions. The piperidin-4-amine structure is then integrated via nucleophilic substitution, and the trifluoromethyl pyrimidine group is added last, often through a cross-coupling reaction facilitated by a palladium catalyst.
Industrial Production Methods: : For industrial-scale production, the process is optimized for yield and efficiency. This often involves high-throughput methods, such as automated flow synthesis, which allows for continuous reaction processes. Such methods not only enhance the yield but also ensure the consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: : N-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-amine can undergo various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: : For oxidation reactions, reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are often used under acidic conditions. Reduction reactions typically involve reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). Substitution reactions may utilize nucleophiles such as alkoxides or amines under basic or neutral conditions.
Major Products: : The major products formed from these reactions depend on the specific reactants and conditions used. For instance, oxidation may yield oxidized derivatives of the compound, whereas reduction can produce reduced forms of the pyrimidine and piperidine rings. Substitution reactions often result in functionalized derivatives, adding diverse functional groups to the core structure.
Applications De Recherche Scientifique
N-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-amine has found applications in various fields, including:
Chemistry: : Used as a precursor in the synthesis of more complex molecules.
Biology: : Employed in biochemical assays to study enzyme interactions and signaling pathways.
Medicine: : Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: : Utilized in the development of new materials with specific electronic or photochemical properties.
Mécanisme D'action
The mechanism of action of N-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-amine involves its interaction with various molecular targets, such as enzymes and receptors. By binding to these targets, it can modulate biological pathways, leading to desired effects. For example, in medical research, it might inhibit specific enzymes involved in inflammatory processes, reducing inflammation and its associated symptoms.
Comparaison Avec Des Composés Similaires
N-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-amine stands out due to its unique structure and trifluoromethyl group, which enhances its stability and reactivity compared to similar compounds. Some comparable compounds include:
N-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1-(pyrimidin-4-yl)piperidin-4-amine
N-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1-(pyrimidin-4-yl)piperidin-4-amine
These similar compounds lack the trifluoromethyl group, which can significantly alter their chemical properties and applications.
All in all, this compound's versatility and potential across various disciplines make it a valuable subject for ongoing research and development.
Propriétés
IUPAC Name |
1,6-dimethyl-N-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]pyrazolo[3,4-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N8/c1-10-24-15(12-8-23-27(2)16(12)25-10)26-11-3-5-28(6-4-11)14-7-13(17(18,19)20)21-9-22-14/h7-9,11H,3-6H2,1-2H3,(H,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCDLHFYABLHDSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C2C=NN(C2=N1)C)NC3CCN(CC3)C4=NC=NC(=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[[5-(2-chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2709416.png)

![2-[(3,5-difluorophenyl)methyl]-6-(thiomorpholine-4-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2709421.png)
![N-[2-[bis(2-methoxyethyl)sulfamoyl]ethyl]-4-fluorobenzamide](/img/structure/B2709424.png)
![2-(3,4-dimethylphenyl)-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydroisoquinolin-1-one](/img/structure/B2709425.png)


![N-[2-(3-Hydroxyphenyl)-1-phenylethyl]prop-2-enamide](/img/structure/B2709429.png)






